molecular formula C30H24O10 B1212555 3,7,9,22,24,28-Hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione CAS No. 39546-16-2

3,7,9,22,24,28-Hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione

Cat. No. B1212555
CAS RN: 39546-16-2
M. Wt: 544.5 g/mol
InChI Key: FGOBSKJMUFAKJO-UHFFFAOYSA-N
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Description

CID 150277 is a natural product found in Talaromyces islandicus with data available.

Scientific Research Applications

Potential in Anticancer Drug Development

Research suggests that certain derivatives of this compound, like 7-chloro-9-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one, show promise as potential leads for new anticancer drugs. These derivatives have been synthesized and analyzed through Nuclear Magnetic Resonance (NMR) and HOMO-LUMO DFT calculations, indicating their potential as DNA intercalators (Priscila Ivo Rubim de Santana et al., 2020).

Application in Fluorescent Chemosensors

A macrocyclic ligand derived from the compound, designed for Zn(II) detection, acts as a fluorescent chemosensor. This sensor's emission varies with pH and is particularly effective at alkaline pH, allowing it to signal the presence of Zn(II) ions in the environment (G. Ambrosi et al., 2020).

Crystallographic Analysis

Crystallographic studies of related compounds reveal their structural properties, which are vital for understanding their interactions and potential applications in various fields like material science or pharmaceuticals. For instance, the crystal structure of a photoresponsive crown ether based on a similar compound structure has been determined (H. Ammon & S. Shinkai, 1991).

Nootropic Substance Development

The physicochemical properties of a nootropic substance based on a derivative, TST-9, have been studied. TST-9 shows promise in the development of innovative oral drugs, with its characteristics like solubility and melting point being crucial for formulation strategies (G. Brkich et al., 2020).

properties

CAS RN

39546-16-2

Product Name

3,7,9,22,24,28-Hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione

Molecular Formula

C30H24O10

Molecular Weight

544.5 g/mol

IUPAC Name

3,7,9,22,24,28-hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione

InChI

InChI=1S/C30H24O10/c1-9-3-11-19(13(31)5-9)26(37)22-16(34)7-15(33)21-23(22)28(11)40-30-24(21)17(35)8-18(36)25(30)27(38)20-12(29(30)39)4-10(2)6-14(20)32/h3-6,15,17,21,24,31-33,35,37-38H,7-8H2,1-2H3

InChI Key

FGOBSKJMUFAKJO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)CC(C4C3=C2OC56C4C(CC(=O)C5=C(C7=C(C6=O)C=C(C=C7O)C)O)O)O)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)CC(C4C3=C2OC56C4C(CC(=O)C5=C(C7=C(C6=O)C=C(C=C7O)C)O)O)O)O

synonyms

flavoskyrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7,9,22,24,28-Hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione
Reactant of Route 2
3,7,9,22,24,28-Hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione
Reactant of Route 3
3,7,9,22,24,28-Hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione
Reactant of Route 4
3,7,9,22,24,28-Hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione
Reactant of Route 5
3,7,9,22,24,28-Hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione
Reactant of Route 6
3,7,9,22,24,28-Hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione

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